molecular formula C21H20BrP B072289 Allyltriphenylphosphonium bromide CAS No. 1560-54-9

Allyltriphenylphosphonium bromide

Cat. No. B072289
CAS RN: 1560-54-9
M. Wt: 383.3 g/mol
InChI Key: FWYKRJUVEOBFGH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of allyltriphenylphosphonium compounds often involves the reaction of triphenylphosphine with suitable allylic or bromine-containing reagents. For instance, allyltriphenylphosphonium peroxodisulfate is prepared efficiently for oxidation reactions (Tajbakhsh, Lakouraj, & Fadavi, 2004). Additionally, the synthesis and characterization of allyl phosphonium salt electrolytes highlight the versatility of these compounds in various applications (Shao, 2011).

Molecular Structure Analysis

The molecular structure of bromotriphenylphosphonium tribromide, closely related to allyltriphenylphosphonium bromide, has been elucidated through crystallographic studies, revealing a slightly irregular tetrahedral geometry around the phosphorus atom (Vogt, Trojanov, & Rybakov, 1993). This detailed structural analysis provides insights into the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

This compound is instrumental in a variety of chemical reactions, such as the synthesis of conjugated olefins from allylic acetates and aldehydes, demonstrating its utility in organic synthesis (Tsukahara, Kinoshita, Inomata, & Kotake, 1984). Furthermore, its role in the oxidation of alcohols and silyl ethers underscores the compound's versatility as a reagent (Tajbakhsh et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their aggregation behavior in aqueous solutions, have been systematically studied, revealing the effects of alkyl chain length on micelle formation and surface potential (Gainanova et al., 2012). These properties are crucial for understanding the applications of these compounds in surfactant and micellar systems.

Chemical Properties Analysis

The chemical behavior of this compound and its derivatives, including reactions with potassium tert-butoxide leading to high yields of propyldiphenylphosphine oxides, highlights the reactivity and potential of these compounds in synthetic chemistry (Grigoryan, 2014).

Scientific Research Applications

  • Organic Synthesis : A study by Grigoryan (2014) demonstrated the use of allyltriphenylphosphonium bromide in the synthesis of 2-(alkylsulfanyl)propyltriphenylphosphonium salts, which upon alkaline hydrolysis yielded corresponding oxides in high yields. This indicates its role in facilitating complex organic transformations (Grigoryan, 2014).

  • Catalysis and Rearrangements : Horner et al. (1970) reported that this compound undergoes rearrangement on basic Al2O3 to form 1-propenyl compounds. This behavior was crucial in studying the electrochemical properties and rearrangements of organic compounds (Horner, Ertel, Ruprecht, & Bêlovsky̌, 1970).

  • Pharmaceutical and Medicinal Chemistry : Abdou et al. (2005) applied vinyl and allyltriphenylphosphonium bromides to synthesize fused oxazolo- and pyrano- derivatives, indicating its potential in creating bioactive compounds or intermediates for further drug development (Abdou, Ganoub, Fahmy, & Shaddy, 2005).

  • Material Science : In a study by Li et al. (2013), this compound was used as a model drug in zein nanofibrous membranes for sustained release, illustrating its potential in developing drug delivery systems and other biomedical applications (Li, Feng, He, Li, Mao, Xie, Ao, & Chu, 2013).

  • Environmental Science : Ghaedi et al. (2018) prepared deep eutectic solvents using this compound to study their thermal stability, conductivity, and pH, which are critical parameters in designing solvents for various industrial and environmental applications (Ghaedi, Ayoub, Sufian, Hailegiorgis, Murshid, & Khan, 2018).

  • Inhibitive and Protective Coatings : Wanees (2016) investigated cetyltriphenylphosphonium bromide as a corrosion inhibitor for steel, demonstrating the potential of phosphonium bromides in protective coatings and their role in extending the life of materials (Wanees, 2016).

Mechanism of Action

While the exact mechanism of action of Allyltriphenylphosphonium bromide is not explicitly mentioned in the search results, it is known to act as a good electron acceptor .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Allyltriphenylphosphonium bromide has been used in the preparation of Deep Eutectic Solvents (DESs) and its solubility in supercritical carbon dioxide, with ethanol serving as a cosolvent, has been studied . This suggests potential future directions in the field of green chemistry and sustainable processes.

properties

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;bromide
Source PubChem
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InChI

InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYKRJUVEOBFGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935337
Record name Triphenyl(prop-2-en-1-yl)phosphanium bromide
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Molecular Weight

383.3 g/mol
Source PubChem
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CAS RN

1560-54-9
Record name Phosphonium, triphenyl-2-propen-1-yl-, bromide (1:1)
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Record name Allyltriphenylphosphonium bromide
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Record name Allyltriphenylphosphonium bromide
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Record name Triphenyl(prop-2-en-1-yl)phosphanium bromide
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Record name Allyltriphenylphosphonium bromide
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Record name ALLYLTRIPHENYLPHOSPHONIUM BROMIDE
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Synthesis routes and methods

Procedure details

86.7 parts of triphenylphosphine was dissolved in 200 parts of xylene and 40.0 parts of allyl bromide was added thereto. The mixture was gradually heated and allowed to react at 134° C. for 3 hr. After the mixture was cooled to 30° C., the resulting colorless crystals were collected by filtration and washed with toluene to obtain 122.7 parts of allyltriphenylphosphonium bromide (compound No. 16).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Allyltriphenylphosphonium bromide in organic synthesis?

A1: this compound serves as a valuable reagent in Wittig olefinations to generate 1-substituted 1,3-dienes, which can then undergo further reactions like cobalt-catalyzed Diels-Alder reactions. [, ] This strategy allows the synthesis of various benzene derivatives with high regioselectivity. [, ]

Q2: Can you provide an example of this compound's use in heterocycle synthesis?

A2: Researchers have successfully employed this compound in synthesizing various heterocyclic compounds. For instance, its reaction with 4-cyano-5,6-difur-2′yl-2H-pyridazin-3-one leads to fused 5,8-oxazolo-6, 12 and pyrano-8, 13, 14 derivatives. [] Similarly, it can react with 2-[(benzylidene)amino]-benzonitrile to yield benzoazepines. []

Q3: Beyond its role in Wittig reactions, are there other applications of this compound?

A3: Yes, this compound acts as a precursor for synthesizing deep eutectic solvents (DES). [, ] When combined with Triethylene glycol, it forms a DES suitable for various applications, and researchers have studied the volumetric properties of this mixture. []

Q4: Has the catalytic activity of this compound been explored?

A4: While this compound is not typically used as a catalyst itself, it plays a crucial role in synthesizing novel catalysts. One example is its use in developing an encapsulated ionic liquid analogous catalyst for converting free fatty acids to fatty acid methyl esters. [] This catalyst, formed with p-toluenesulfonic acid, effectively reduces FFA content in non-edible oils. []

Q5: What is known about the structural characteristics of this compound?

A5: this compound forms 1D and 2D supramolecular assemblies through π-interactions between phenyl-phenyl and allyl-phenyl groups within its crystal structure. [] These interactions, along with numerous weak C–H···Br hydrogen bonds and Br···phenyl group anion-π interactions, help to stabilize the positions of CuBr4– anions within the cationic network channels. []

Q6: Are there any studies on the stability or degradation of this compound?

A6: Research indicates that this compound can undergo Allyl-Propenyl rearrangements under certain conditions, such as in the presence of basic Al2O3 or sodium ethoxide. [] These rearrangements lead to the formation of corresponding 1-propenyl compounds. [] Electrochemical studies have also demonstrated the cathodic cleavage of 1-Propenyltriphenylphosphonium bromide, yielding Triphenylphosphine and Propen. []

Q7: What are the potential benefits of using this compound-based deep eutectic solvents?

A7: Deep eutectic solvents based on this compound and Triethylene glycol offer advantages such as being environmentally friendly and having tunable properties. [] These properties make them promising candidates for various applications, including extraction, separation, and catalysis.

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